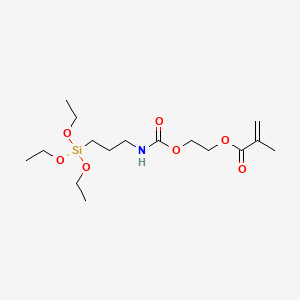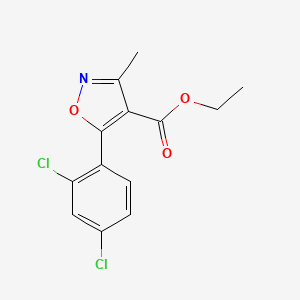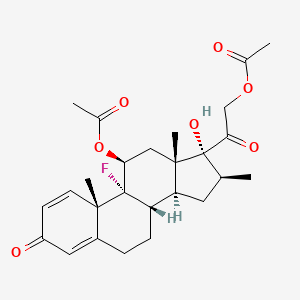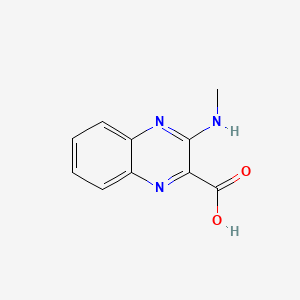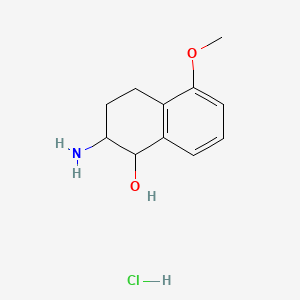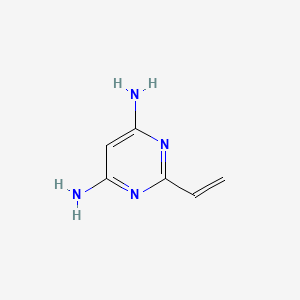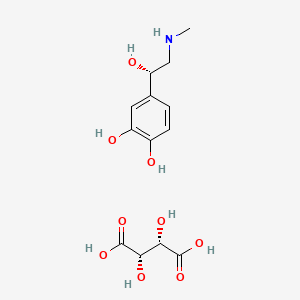
(+)-Epinephrine (-)-Bitartrate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(-)-Epinephrine Bitartrate, also known as (+)-Epinephrine Bitartrate, is a synthetic compound that has been used in the laboratory setting for decades. It is a white, crystalline powder and is highly soluble in water. It is used in a variety of laboratory experiments, including those involving biochemical, physiological, and biochemical-physiological interactions.
Wissenschaftliche Forschungsanwendungen
Spectrophotometric Analysis : A spectrophotometric method for determining epinephrine and norepinephrine, including their bitartrate salts, was developed. This method is suitable for routine analysis of epinephrine and norepinephrine injections (El-Kommos, Mohamed, & Khedr, 1990).
Pharmaceutical Validation : An HPLC assay method using amperometric detection was developed for epinephrine in bupivacaine and epinephrine injections, improving upon previous methods (Wilson, 1990).
Metabolic Research : Research on the metabolism of labeled epinephrine in chickens indicates involvement of monoamine oxidase in the inactivation of epinephrine in these animals (Scott, 1962).
Vascular Studies : Epinephrine bitartrate significantly enhanced tension development in dog mesenteric arteries, suggesting prejunctional facilitatory beta 2-adrenoreceptors modulate neurotransmitter release (Borkowski, Kwan, & Daniel, 1989).
Ophthalmological Research : Topical epinephrine bitartrate treatment altered the β-adrenergic receptor-adenylate cyclase enzyme complex in rabbit iris-ciliary bodies, potentially relevant for glaucoma therapy (Mittag & Tormay, 1981).
Aqueous Humor Dynamics : A study on vervet monkeys showed that topical l-epinephrine bitartrate affects aqueous humor dynamics, with implications for glaucoma treatment (Bill, 1969).
Corneal Endothelium Research : Intracameral epinephrine was studied for its effects on corneal endothelium during intraocular surgery (Hull et al., 1975).
Glaucoma Management : Prolonged local treatment with epinephrine bitartrate improved outflow coefficient in glaucomatous eyes (Ballintine & Garner, 1961).
Hyperglycemic Effect Study : The in vivo hyperglycemic effects of different stereoisomers of epinephrine were compared in dogs, revealing significant differences in activity (Kowarski, Liaou, & Kowarski, 1986).
Blood Flow Research : The impact of epinephrine and timolol on ocular and optic nerve blood flow in rabbits was investigated, with varying results depending on the condition of the eye (Jay, Aziz, & Green, 1984).
Eigenschaften
IUPAC Name |
(2S,3S)-2,3-dihydroxybutanedioic acid;4-[(1S)-1-hydroxy-2-(methylamino)ethyl]benzene-1,2-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO3.C4H6O6/c1-10-5-9(13)6-2-3-7(11)8(12)4-6;5-1(3(7)8)2(6)4(9)10/h2-4,9-13H,5H2,1H3;1-2,5-6H,(H,7,8)(H,9,10)/t9-;1-,2-/m10/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLXIPWWIOISBDD-VXLLBCKSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(C1=CC(=C(C=C1)O)O)O.C(C(C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNC[C@H](C1=CC(=C(C=C1)O)O)O.[C@H]([C@@H](C(=O)O)O)(C(=O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO9 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Methyloxazolo[4,5-c]pyridin-7-amine](/img/structure/B570935.png)
